
4-Bromo-1,8-naphthalic anhydride
描述
4-Bromo-1,8-naphthalic anhydride is an organic compound with a unique structure that includes a naphthalene ring fused with a pyran ring and a bromine atom at the 6th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
作用机制
Target of Action
The primary targets of 4-Bromo-1,8-naphthalic anhydride are copper ions (Cu2+) and dihydrogen phosphate (H2PO4−) . Copper is an essential trace element for living organisms and plays a crucial role in many key physiological and pathological processes . Dihydrogen phosphate is an essential class of anions associated with life activities and plays important roles in genetic information storage, gene regulation, and muscle contraction .
Mode of Action
This compound is used to synthesize a naphthalimide Schiff base fluorescent probe (BSS) that can detect Cu2+ in acetonitrile solution . The fluorescence intensity of BSS shows a good linear relationship with the Cu2+ concentration . BSS and Cu2+ form a 1:1 complex (BSS-Cu2+) during the reaction process . This complex has specific fluorescence recovery properties for H2PO4− .
Biochemical Pathways
The compound is involved in the fluorescence emission pathway . It is used to synthesize derivatives that show a long emission wavelength around 600 nm and high solubility in polar solvents . These derivatives are used as excellent labeling reagents in the biological system .
Pharmacokinetics
It is also slightly soluble in organic solvents such as acetic acid, chlorobenzene, dimethylformamide, ethylene glycol, and ether .
Result of Action
The result of the action of this compound is the production of a fluorescent probe that can detect Cu2+ and H2PO4− . This probe can be used in various applications, including the detection of these ions in actual water samples .
Action Environment
The action of this compound is influenced by the environment. For instance, the fluorescence emission of its derivatives can be notably interfered with by autofluorescence in living cells . , indicating high stability in different pH media.
生化分析
Biochemical Properties
It has been synthesized and used in the creation of fluorescent probes, which have shown broad applications in the medical and biological fields as labeling or imaging reagents due to their unique chemical and optical properties .
Cellular Effects
It has been used in the synthesis of fluorescent probes that can be used for the detection of specific ions in cells .
Molecular Mechanism
It has been used in the synthesis of fluorescent probes that can detect specific ions in cells .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of fluorescent probes that have shown high stability under different conditions .
准备方法
The synthesis of 4-Bromo-1,8-naphthalic anhydride typically involves the bromination of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
4-Bromo-1,8-naphthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Bromo-1,8-naphthalic anhydride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
相似化合物的比较
4-Bromo-1,8-naphthalic anhydride can be compared with other similar compounds, such as:
6-Methoxy-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione: This compound has a methoxy group instead of a bromine atom, leading to different chemical and biological properties.
6-Nitro-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione: The presence of a nitro group imparts distinct reactivity and applications.
This compound: This compound is structurally similar but has different reactivity due to the anhydride functional group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which influences its chemical behavior and applications.
属性
IUPAC Name |
8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOTSLAFJCQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058857 | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-86-7 | |
| Record name | 4-Bromo-1,8-naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Bromo-1,8-naphthalic anhydride?
A1: The molecular formula is C12H5BrO3, and the molecular weight is 277.09 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: The structure of this compound and its derivatives is commonly characterized using techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , , , , ]
Q3: What is the solubility of this compound in common solvents?
A3: this compound exhibits increasing solubility in acetone, methanol, ethanol, and acetic acid with rising temperature. Acetone demonstrates the highest solubility and the strongest positive temperature dependency. []
Q4: Why is this compound used in developing fluorescent probes?
A4: Derivatives of this compound often exhibit strong fluorescence, making them suitable for designing fluorescent probes. The fluorescence properties can be fine-tuned by modifying the substituents on the naphthalimide core. [, , , , ]
Q5: How do the fluorescent properties of this compound derivatives change in different solvents?
A5: Studies reveal that the fluorescence intensity and wavelengths of maximum excitation and emission can shift depending on the solvent polarity. For instance, some derivatives are virtually non-fluorescent in DMSO but regain fluorescence upon water addition, suggesting aggregation-induced emission. [, ]
Q6: Are there examples of this compound derivatives used for specific ion detection?
A6: Yes, researchers have synthesized derivatives like 4-Bis(2-hydroxyethylamino)ethylamino)-N-n-butyl-1,8-naphthalimide, which exhibit selective fluorescence enhancement in the presence of Hg2+ ions, showcasing their potential as sensitive and reversible Hg2+ ion probes. []
Q7: Can this compound be incorporated into polymers?
A7: Absolutely. Its derivatives containing polymerizable groups, such as allyl or acrylate moieties, can be readily copolymerized with other monomers to produce fluorescent polymers or copolymers with desirable properties. [, , , , , , , ]
Q8: What are the applications of this compound-containing polymers?
A8: These polymers have shown promise in various applications, including fluorescent macromolecular sensors for detecting analytes like 2,4,6-trinitrophenol (TNP), water-soluble fluorescent polymers for scale inhibition, and fluorescent polyurethane emulsions with improved light and solvent fastness. [, , ]
Q9: How is computational chemistry employed in research related to this compound?
A9: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT are valuable tools for predicting the electronic properties, absorption, and emission spectra of this compound derivatives, aiding in understanding their structure-property relationships. [, ]
Q10: How does modifying the structure of this compound derivatives affect their properties?
A10: Introducing different substituents on the naphthalimide core can significantly influence the compound's solubility, fluorescence properties (wavelength, intensity, quantum yield), and potential applications. [, , , , ]
Q11: Is there information available on the toxicity and environmental impact of this compound and its derivatives?
A11: While the provided research focuses on synthesis and applications, specific toxicity and environmental impact data are limited. Further investigation is needed to assess potential risks and develop strategies for safe handling and disposal. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
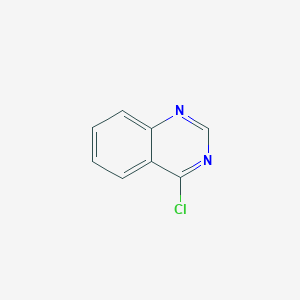
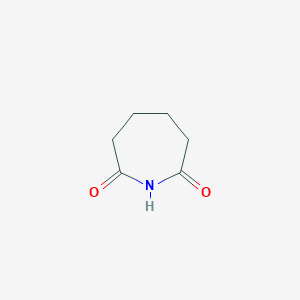
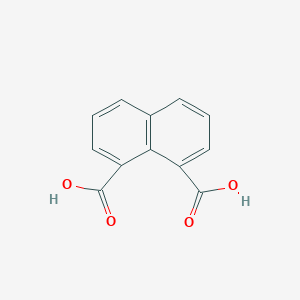
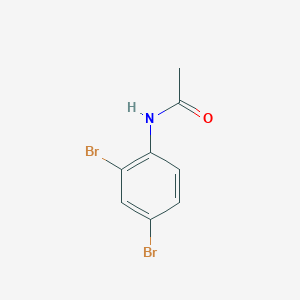
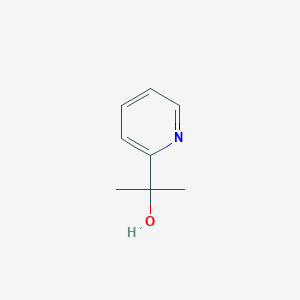

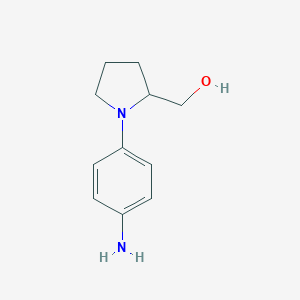

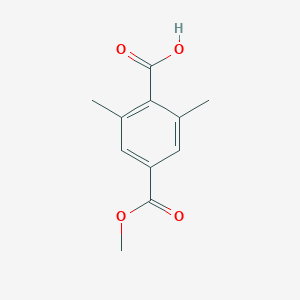
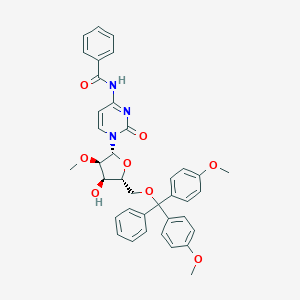
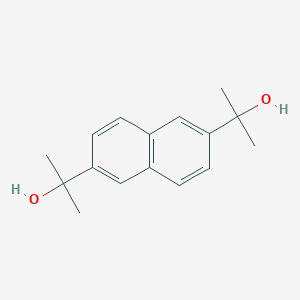
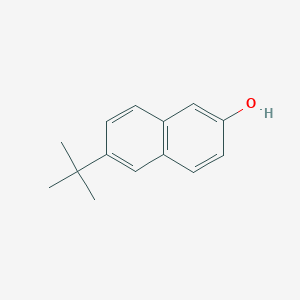
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
